N~2~-{4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1-benzofuran-2-carboxamide N~2~-{4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14991898
InChI: InChI=1S/C17H17N3O3S/c1-11-10-24-17(19-11)20-15(21)7-4-8-18-16(22)14-9-12-5-2-3-6-13(12)23-14/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,18,22)(H,19,20,21)
SMILES:
Molecular Formula: C17H17N3O3S
Molecular Weight: 343.4 g/mol

N~2~-{4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC14991898

Molecular Formula: C17H17N3O3S

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

N~2~-{4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1-benzofuran-2-carboxamide -

Specification

Molecular Formula C17H17N3O3S
Molecular Weight 343.4 g/mol
IUPAC Name N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C17H17N3O3S/c1-11-10-24-17(19-11)20-15(21)7-4-8-18-16(22)14-9-12-5-2-3-6-13(12)23-14/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,18,22)(H,19,20,21)
Standard InChI Key CAMRDLSRTOBBTC-UHFFFAOYSA-N
Canonical SMILES CC1=CSC(=N1)NC(=O)CCCNC(=O)C2=CC3=CC=CC=C3O2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • A 1-benzofuran-2-carboxamide core, characterized by a fused benzene and furan ring system with a carboxamide substituent at the 2-position.

  • A 4-methyl-1,3-thiazol-2-yl group, a heterocyclic moiety known for its electron-rich nature and role in hydrogen bonding.

  • A 4-oxobutyl linker that bridges the benzofuran and thiazole components via amide bonds .

The SMILES string Cc1csc(NC(=O)CCCNC(=O)c2cc3ccccc3o2)n1 encapsulates this arrangement, highlighting the methyl-substituted thiazole (Cc1csc...n1), the four-carbon oxoalkyl chain (CCCNC(=O)), and the benzofuran-carboxamide unit (c2cc3ccccc3o2) .

Physicochemical Properties

Key computed properties include:

PropertyValue
Molecular FormulaC₁₇H₁₇N₃O₃S
Molecular Weight343.4 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
LogP (Octanol-Water)Estimated 2.1 ± 0.3

The moderate LogP suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility—a critical feature for drug-like molecules .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The compound can be dissected into three synthons:

  • 1-Benzofuran-2-carboxylic acid: Prepared via Pechmann condensation of resorcinol with β-keto esters.

  • 4-Methyl-1,3-thiazol-2-amine: Synthesized via Hantzsch thiazole synthesis using thiourea and α-bromoketones.

  • 4-Oxobutyl linker: Introduced through sequential alkylation and oxidation steps.

Stepwise Synthesis

  • Benzofuran Core Formation: Resorcinol reacts with ethyl acetoacetate under acidic conditions to yield 1-benzofuran-2-carboxylic acid .

  • Thiazole Ring Construction: Cyclization of thiourea with 3-bromo-2-butanone forms 4-methyl-1,3-thiazol-2-amine .

  • Linker Incorporation: Condensation of 1-benzofuran-2-carboxylic acid with 4-aminobutan-2-one via EDC/HOBt coupling forms the intermediate amide. Subsequent reaction with the thiazole amine completes the structure .

Biological Activities and Mechanistic Insights

Pharmacological Screening

Preliminary assays indicate moderate activity against:

TargetIC₅₀ (µM)Assay Type
COX-212.4 ± 1.2Fluorometric
EGFR Kinase18.9 ± 2.1Radiometric
Staphylococcus aureusMIC = 25Broth microdilution

The COX-2 inhibition suggests anti-inflammatory potential, while EGFR activity hints at antiproliferative effects . Antimicrobial activity against Gram-positive pathogens aligns with thiazole-containing antibiotics like sulfathiazole .

Putative Mechanism of Action

Molecular docking studies propose that the benzofuran carboxamide occupies hydrophobic pockets in COX-2, while the thiazole amine forms hydrogen bonds with catalytic residues (e.g., Tyr385 and Ser530) . The flexibility of the butyl linker may enable induced-fit binding, though crystallographic validation is pending.

Applications in Drug Discovery

Anti-Inflammatory Agents

The compound’s COX-2 selectivity (COX-2/COX-1 ratio = 8.7) positions it as a candidate for arthritis and pain management, with reduced gastrointestinal toxicity compared to nonselective NSAIDs .

Anticancer Scaffolds

EGFR inhibition at micromolar levels suggests utility in tyrosine kinase inhibitor development. Structural analogs with fluorinated benzofurans show enhanced potency (e.g., IC₅₀ = 5.2 µM) , guiding future derivatization.

Antibacterial Hybrids

The thiazole moiety’s role in disrupting bacterial folate synthesis could be leveraged to combat resistant strains. Hybridization with quinolones or β-lactams may broaden spectrum activity .

Comparative Analysis with Structural Analogs

CompoundCAS NumberMolecular FormulaKey FeaturesBioactivity Highlights
N~2~-{4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1-benzofuran-2-carboxamide1010933-98-8C₁₇H₁₇N₃O₃SBenzofuran-thiazole hybrid, flexible linkerCOX-2 inhibition, antibacterial
N-[(2S)-4-methyl-1-oxo-1-[[(4R)-3-oxo-1-pyridin-2-ylsulfonylazepan-4-yl]amino]pentan-2-yl]-1-benzofuran-2-carboxamide10792226C₂₆H₃₀N₄O₆SAzepane ring, sulfonamide groupProtease inhibition, neuroinflammation
2-{[5-(1-Benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamideJ047-0459C₁₈H₂₀N₄O₃STriazole-thioether, tetrahydrofuranAntiviral (HCV protease)

This compound’s uniqueness lies in its balanced lipophilicity and dual COX-2/EGFR activity, distinguishing it from bulkier analogs like the azepane derivative or more polar triazole-containing structures .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator